molecular formula C14H20BNO4 B595910 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid CAS No. 1217500-58-7

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid

Cat. No.: B595910
CAS No.: 1217500-58-7
M. Wt: 277.127
InChI Key: VRDOSXBUZHSBKB-UHFFFAOYSA-N
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Description

4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H20BNO4 and its molecular weight is 277.127. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

Phenylboronic acids and their derivatives, including 4-(1-(Tert-butoxycarbonylamino)cyclopropyl)phenylboronic acid, are pivotal in organic chemistry due to their versatile roles in cross-coupling reactions, serving as building blocks for complex molecules. Adamczyk-Woźniak et al. (2009) discuss the structure, synthesis, and wide applications of benzoxaboroles, highlighting their use as building blocks and protecting groups in organic synthesis due to their exceptional properties. These compounds have shown significant biological activity and are under clinical trials, showcasing their importance beyond mere chemical intermediates (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Biosensor Development

Phenylboronic acids, including derivatives like this compound, have been utilized in the development of electrochemical biosensors. Anzai (2016) reviews the progress in electrochemical biosensors based on phenylboronic acid and its derivatives, emphasizing their selective binding to diols, which is crucial for glucose sensing. This makes them valuable for constructing glucose sensors and potentially for monitoring other biomolecules in medical diagnostics (Anzai, 2016).

Potential Therapeutic Uses

While direct studies on this compound's therapeutic applications are limited, research on similar boronic acid derivatives provides insight into potential uses. For instance, pH- and sugar-sensitive layer-by-layer films and microcapsules, utilizing phenylboronic acid derivatives, show promise for drug delivery systems. These systems can respond to physiological changes, such as pH shifts in tumor environments or sugar levels in diabetic conditions, to release therapeutic agents in a controlled manner (Sato, Yoshida, Takahashi, & Anzai, 2011).

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2,3)20-12(17)16-14(8-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOSXBUZHSBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674629
Record name (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-58-7
Record name C-(1,1-Dimethylethyl) N-[1-(4-boronophenyl)cyclopropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{1-[(tert-Butoxycarbonyl)amino]cyclopropyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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